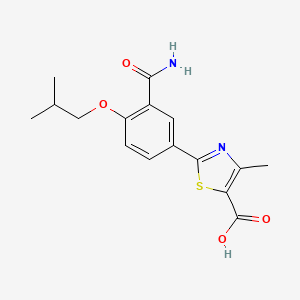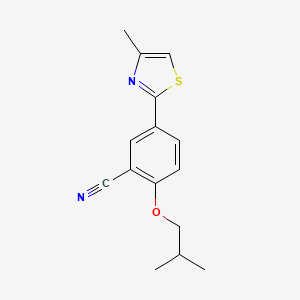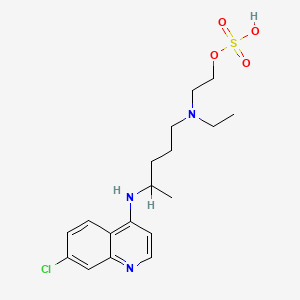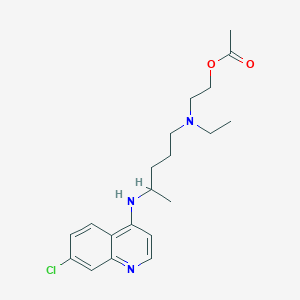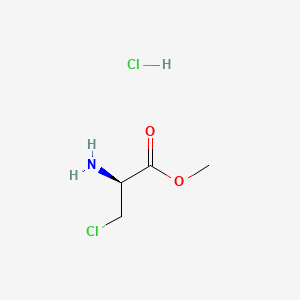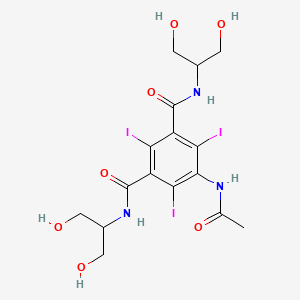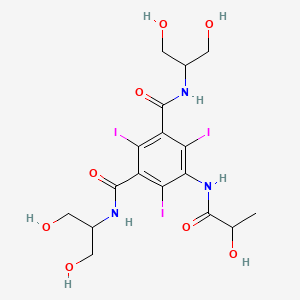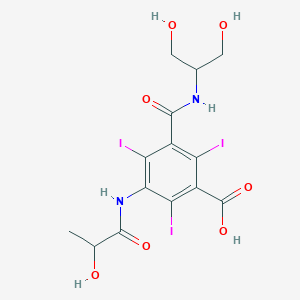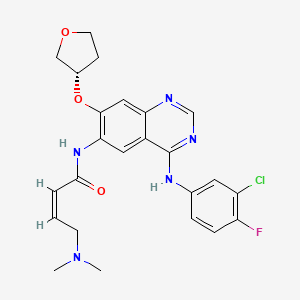
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid (HDBTCA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HDBTCA is a thiazole derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Chemiluminescence Enhancement
2-(2-Hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid is known for enhancing light emission in chemiluminescent reactions. Thorpe et al. (1985) demonstrated that derivatives of this compound, such as dehydroluciferin, significantly improve light emission in horseradish peroxidase-catalyzed reactions. This enhancement, which can be up to 1000-fold, surpasses that achieved with firefly luciferin, suggesting potential applications in bioanalytical methods (Thorpe et al., 1985).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of novel hydroxycinnamic acid amides with thiazole-containing amino acids. Stankova et al. (2009) reported the synthesis and biological activities (antioxidant and antiviral) of these novel amides, indicating their potential in pharmaceutical research (Stankova et al., 2009).
Antibacterial and Antiviral Properties
Compounds related to 2-(2-Hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid exhibit promising antibacterial and antiviral properties. For example, Narayana et al. (2004) synthesized derivatives with potential as antifungal agents (Narayana et al., 2004). Additionally, Haroon et al. (2021) synthesized ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates with notable antioxidant and antimicrobial activities, highlighting their potential in drug discovery (Haroon et al., 2021).
Corrosion Inhibition
The compound and its derivatives have applications in corrosion inhibition. Chaitra et al. (2016) explored thiazole hydrazones as effective corrosion inhibitors for mild steel in acid media. Their study provides insights into the potential use of these compounds in industrial applications (Chaitra et al., 2016).
properties
CAS RN |
1809272-85-2 |
|---|---|
Product Name |
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid |
Molecular Formula |
C13H12N2O6S |
Molecular Weight |
324.31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



